8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Description
This spirocyclic compound features a unique bicyclic structure with a 1-oxaspiro[4.5]decane core, a tert-butyl substituent at position 8, a ketone at position 2, and a carboxylic acid at position 2. Its molecular formula is C₁₄H₂₂O₅ (assuming substitution patterns from analogs), though exact data requires further experimental validation. The spirocyclic architecture imposes conformational rigidity, which can enhance binding specificity in biological systems .
Properties
CAS No. |
62359-77-7 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
8-tert-butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c1-13(2,3)9-4-6-14(7-5-9)10(12(16)17)8-11(15)18-14/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
VJWLOZJZIFSQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
The process begins with 1,4-dioxaspiro[4.5]decane-8-one, a commercially available ketone, which undergoes nucleophilic cyanidation using p-methylsulfonylmethylisocyanitrile (PMSC) and potassium tert-butoxide. The reaction is conducted in a mixed solvent system of ethylene glycol dimethyl ether and ethanol at 0–20°C, achieving a yield of 74.76%. The choice of solvent is critical: ethylene glycol dimethyl ether enhances the solubility of intermediates, while ethanol moderates reaction exothermicity.
Key Data :
-
Reactants : 1,4-Dioxaspiro[4.5]decane-8-one (500 g), PMSC (812 g), KOBu (826 g).
-
Conditions : 0–20°C, 4 hours.
-
Workup : Extraction with ethyl acetate, brine washing, and silica gel chromatography.
Step 2: Alkylation with 1-Bromo-2-chloroethane
The nitrile intermediate is treated with lithium diisopropylamide (LDA) in toluene at 0–20°C to generate a strong base, facilitating the alkylation with 1-bromo-2-chloroethane. This step introduces a chloroethyl side chain, forming 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile in 50.78% yield. The low yield is attributed to competitive elimination pathways, which are mitigated by maintaining low temperatures and slow reagent addition.
Key Data :
-
Reactants : Nitrile intermediate (129 g), 1-bromo-2-chloroethane (331 g).
-
Conditions : Toluene, 0–20°C, 12 hours.
-
Workup : Ammonium chloride quench, ethyl acetate extraction.
Step 3: Cyclization and Esterification
Hydrogenation of the nitrile group using Raney nickel (50 psi H, 50°C) generates a primary amine, which spontaneously undergoes cyclization to form a spirocyclic amine. Subsequent reaction with tert-butyl dicarbonyl anhydride in methanol introduces the tert-butyl ester moiety, yielding tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.2]tetradecane-10-carboxylate with 80% efficiency.
Key Data :
-
Catalyst : Raney nickel (1 g).
-
Conditions : Methanol, 50°C, 6 hours.
-
Workup : Filtration, concentration, and silica gel purification.
Step 4: Deprotection to the Carboxylic Acid
The final step involves acidic deprotection of the ketal group using pyridinium p-toluenesulfonate (PPTS) in a acetone-water mixture at 70°C. This liberates the ketone functionality and hydrolyzes the ester to the carboxylic acid, affording the target compound in 68.16% yield.
Key Data :
-
Reagent : PPTS (39 g).
-
Conditions : Acetone-water (3:2), 70°C, 15 hours.
-
Workup : Dichloromethane extraction and recrystallization.
Comparative Analysis of Reaction Parameters
Solvent Systems and Temperature Effects
The first step’s solvent mixture (ethylene glycol dimethyl ether/ethanol) proved superior to pure ethers, as evidenced by a 50% yield drop in Example 2 when ethanol was omitted. Similarly, the use of toluene in Step 2 minimized side reactions compared to tetrahydrofuran, which increased elimination byproducts.
Catalytic Hydrogenation vs. Hydride Reduction
While Raney nickel provided 80% yield in hydrogenation, Example 2’s use of lithium aluminum hydride (LiAlH) in tetrahydrofuran achieved 75.6% yield but required stricter anhydrous conditions. The former method is preferable for scalability due to milder safety constraints.
Structural Characterization and Validation
The final product was validated via H NMR (400 MHz, CDCl):
-
δ 3.46–3.17 (m, 4H, spiro-OCH),
-
δ 2.34–2.25 (m, 4H, CHCO),
-
δ 1.79 (t, Hz, 6H, CHCH),
Industrial Scalability and Cost Considerations
The four-step route demonstrates clear advantages:
-
Raw Material Cost : 1,4-Dioxaspiro[4.5]decane-8-one is ≈30% cheaper than alternative starting materials.
-
Throughput : Batch sizes up to 500 g have been validated without yield degradation.
-
Environmental Impact : Aqueous workups and recyclable solvents (e.g., methanol, acetone) align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form higher oxidation state derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The presence of the oxo and carboxylic acid groups allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Differences and Implications
Heteroatom Composition :
- The 1-oxa core in the target compound contrasts with 6-oxa, 2,9-diaza () and 2,8-diaza () analogs. Nitrogen incorporation (e.g., diaza systems) introduces basicity and hydrogen-bonding capacity, influencing interactions with biological targets .
tert-Butyl at C8 in the target compound vs. unsubstituted C8 () reduces conformational flexibility and may protect against oxidative metabolism .
Functional Group Modifications :
- Carboxylic acid (target compound) vs. ester () or amide derivatives affects solubility and bioavailability. The acid form is more hydrophilic, favoring aqueous environments, while esters act as prodrugs with improved membrane permeability .
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : Ranges from 198.22 () to 424.88 g/mol (). Higher molecular weights (e.g., nitro/chloro-substituted analogs) may reduce diffusion rates but improve target affinity.
- pKa : The carboxylic acid in the target compound and has a predicted pKa ~3.5, enabling ionization at physiological pH, which is critical for solubility and protein interactions .
- Lipophilicity : Compounds with ester or aromatic substituents () exhibit higher logP values, favoring blood-brain barrier penetration or membrane association.
Biological Activity
Structural Characteristics
The spirocyclic framework of 8-tert-butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid contributes to its rigidity and stability, making it an interesting subject for both chemical and biological investigations. The presence of functional groups such as the oxo and carboxylic acid indicates potential interactions with biological molecules, including enzymes and receptors.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, several aspects can be inferred based on its structure:
- Enzyme Interaction : The oxo and carboxylic acid groups may facilitate hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially influencing their activity.
- Antioxidant Properties : Similar compounds in the literature have demonstrated antioxidant activity, suggesting that this compound may exhibit similar properties.
- Antimicrobial Activity : Compounds with analogous structures have shown varying degrees of antimicrobial activity, indicating that this compound could also possess such effects.
Case Studies and Related Compounds
Research into structurally similar compounds has provided insights into the potential biological activities of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid | Similar spirocyclic core | Different functional groups |
| 8-(tert-butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]decane | Contains diazine structure | Additional nitrogen atoms |
| tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane | Aza-spiro structure | Variations in functional groups |
These comparisons highlight that while this compound is distinct due to its specific combination of functional groups, it could share biological activities with these related compounds.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions starting from linear precursors under acidic or basic conditions. This compound's unique reactivity suggests potential applications in organic synthesis as a building block for more complex molecules.
Q & A
Basic: What synthetic strategies are recommended for preparing 8-tert-butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid?
Answer:
The synthesis typically involves multi-step routes leveraging spirocyclic intermediates. A common approach includes:
- Step 1 : Reacting tert-butyl-substituted precursors (e.g., tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) with reagents like N,N-dimethylformamide dimethyl acetal to introduce the oxo group while preserving the spirocyclic core .
- Step 2 : Carboxylic acid functionalization via hydrolysis or oxidation, often using controlled conditions (e.g., acid catalysis or KMnO4 in aqueous acetone) to avoid side reactions .
- Optimization : Solvent selection (e.g., THF or DMF), temperature control (0–25°C), and stoichiometric ratios are critical for yield (>70%) and purity (>95% by HPLC) .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the spirocyclic structure, tert-butyl group (δ ~1.2 ppm for 9H), and carboxylic acid (δ ~12 ppm for COOH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C14H21NO4; calc. 267.15 g/mol) and detect impurities .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Retention time should align with standards .
Advanced: How does the tert-butyl group influence the compound’s physicochemical properties?
Answer:
The tert-butyl group:
- Enhances Steric Hindrance : Reduces reactivity at the spirocyclic core, stabilizing the molecule against enzymatic degradation .
- Modifies Solubility : Increases lipophilicity (logP ~2.5), necessitating polar aprotic solvents (e.g., DMSO) for in vitro assays .
- Thermal Stability : DSC analysis shows decomposition temperatures >200°C, making it suitable for high-temperature reactions .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitutions?
Answer:
The 2-oxo group acts as an electrophilic site. Key mechanisms include:
- Acyl Transfer : Reaction with amines (e.g., benzylamine) forms amide derivatives via nucleophilic attack, requiring catalysis by EDC/HOBt .
- Decarboxylation Risk : Under basic conditions (pH >10), the carboxylic acid may decarboxylate, forming 8-tert-butyl-1-oxaspiro[4.5]decane-2-one. Monitor pH and avoid prolonged heating .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) via the carboxylic acid and spirocyclic oxygen .
- MD Simulations : Analyze stability of predicted complexes in aqueous environments (GROMACS, 100 ns trajectories) to prioritize in vitro testing .
- QSAR : Correlate tert-butyl orientation with bioactivity using descriptors like polar surface area and H-bond donor count .
Advanced: How to resolve contradictions in reported spectroscopic data (e.g., <sup>13</sup>C NMR shifts)?
Answer:
- Replicate Conditions : Ensure identical solvent (CDCl3 vs. DMSO-d6) and concentration, as shifts vary with hydrogen bonding .
- Cross-Validate : Compare with analogs (e.g., 8-methyl derivatives) to isolate tert-butyl effects .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the spirocyclic region .
Advanced: What strategies optimize its stability in long-term storage?
Answer:
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the oxo group .
- Lyophilization : Convert to sodium salt (improves aqueous stability) and lyophilize, reconstituting in degassed buffers before use .
- Light Protection : Amber vials prevent UV-induced degradation of the spirocyclic system .
Advanced: How to design structure-activity relationship (SAR) studies against related spirocyclic analogs?
Answer:
- Core Modifications : Synthesize derivatives with varied substituents (e.g., 8-methyl, 8-fluoro) to assess steric/electronic effects .
- Biological Assays : Test inhibitory activity against enzymes (e.g., proteases) using fluorescence-based kinetics (IC50 determination) .
- Data Analysis : Multivariate regression to link logP, pKa, and bioactivity, excluding outliers via Grubbs’ test .
Advanced: What challenges arise during scale-up from milligram to gram quantities?
Answer:
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost efficiency .
- Exothermic Reactions : Use jacketed reactors to control temperature during tert-butyl group introduction, preventing runaway reactions .
- Yield Loss : Optimize quenching steps (e.g., slow acid addition) to minimize byproduct formation .
Advanced: How does the compound’s chirality affect its application in asymmetric synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
